molecular formula C11H19NO5 B15310931 2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid

2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid

Cat. No.: B15310931
M. Wt: 245.27 g/mol
InChI Key: VGNPQZOMFHYPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid is a synthetically valuable compound characterized by a 4-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid moiety. Its molecular formula is C₁₁H₁₉NO₄, with a calculated molecular weight of 229.23 g/mol (based on formula C₁₁H₁₉NO₄) . The Boc group enhances stability during synthetic processes, while the azetidine ring’s strain influences conformational flexibility and reactivity. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(9(13)14)16-8-5-12(6-8)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNPQZOMFHYPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclopropane Derivative (CAS 1341094-60-7)

  • Structure : Incorporates a strained cyclopropane ring fused to the azetidine core.
  • Impact : Increased ring strain may enhance reactivity in ring-opening reactions. The cyclopropane moiety could improve binding affinity in enzyme-inhibition applications due to rigid geometry .
  • Molecular Weight : Lower (224.35 g/mol) compared to the target compound, likely due to reduced oxygen content .

4-Methoxyphenyl-Substituted Derivative (CAS 2306260-98-8)

  • Structure: Features a 4-methoxyphenyl group attached to the propanoic acid chain.
  • Aromaticity may facilitate π-π stacking in protein-binding pockets .
  • Molecular Weight : Significantly higher (335.40 g/mol), which could affect pharmacokinetics such as absorption and clearance .

Propiolic Acid Derivative (CAS 2059954-20-8)

  • Structure: Replaces the ether-linked propanoic acid with a terminal alkyne (propiolic acid).
  • Impact : The alkyne group enables participation in Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and labeling studies. The triple bond reduces steric bulk compared to the target compound .
  • Molecular Weight : Slightly lower (225.24 g/mol) due to fewer hydrogen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.